GSK-J1 is a potent, selective, and cell-permeable inhibitor of histone demethylases, specifically targeting the Jumonji domain-containing protein (JMJD) family. [, , , , , , , , , , , , , , , , , , , , , ] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histones, proteins around which DNA is wound, thereby influencing chromatin structure and gene transcription. [, , , , , , , , , , , , , , , , , , , , , ] GSK-J1's ability to inhibit these enzymes makes it a valuable tool for investigating the role of histone methylation in various biological processes and disease models. [, , , , , , , , , , , , , , , , , , , , , ]
Molecular Structure Analysis
The provided literature primarily focuses on the biological activity and application of GSK-J1 as an inhibitor. [, , , , , , , , , , , , , , , , , , , , , ] There is limited information available regarding specific chemical reactions involving GSK-J1 in these research articles.
Mechanism of Action
GSK-J1 primarily acts by inhibiting the enzymatic activity of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A), leading to increased trimethylation of lysine 27 on histone H3 (H3K27me3). [, , , , , , , , , , , , , , , , ] This increase in H3K27me3, a repressive epigenetic mark, ultimately leads to the suppression of gene expression. [, , , , , , , , , , , , , , , , ] GSK-J1 achieves this by competitively binding to the active site of these enzymes, preventing the binding of the cofactor alpha-ketoglutarate and ultimately inhibiting their demethylase activity. [, , , , , , ]
Physical and Chemical Properties Analysis
Cancer Research:
Ovarian Cancer: GSK-J1, encapsulated in hyaluronic acid-decorated metal-organic frameworks, has shown promise in treating carboplatin-resistant ovarian cancer by inhibiting cell growth, inducing apoptosis, and reducing tumor size in xenograft models. []
Head and Neck Squamous Cell Carcinoma (HNSCC): GSK-J1 exhibits radiosensitizing effects in HNSCC by inhibiting UTX and JMJD3, making tumor cells more susceptible to radiotherapy. [] It also synergizes with other epigenetic inhibitors, like TCP, targeting LSD1, to effectively combat HNSCC. [, ]
Melanoma: Inhibiting KDM5B/JARID1B using GSK-J1 disrupts the metabolic landscape of melanoma cells, impacting their malignant phenotype. [] This highlights its potential as a therapeutic target for drug-resistant melanoma.
Neurological Studies:
Sleep Regulation: GSK-J1 demonstrates sleep-modulating effects in rats by influencing the levels of neurochemicals associated with sleep, suggesting a potential link between histone methylation and sleep regulation. []
Dopaminergic Neuron Differentiation: GSK-J1 influences the differentiation of dopaminergic neurons from neural stem cells by affecting H3K27me3 levels, providing insights into neural development. []
Neuroectoderm Commitment: Depleting or inhibiting KDM6 enzymes, including the use of GSK-J1, promotes neuroectoderm differentiation from human pluripotent stem cells, potentially aiding stem cell-based therapies for neurodegenerative diseases. []
Applications
Inflammation: GSK-J1 attenuates inflammation in various models, including lipopolysaccharide-induced mastitis, highlighting its potential therapeutic application in inflammatory diseases. [, ]
Parasitic Infections: GSK-J1 shows potent activity against adult filarial parasites, suggesting a potential new avenue for developing anti-filarial drugs. []
Osteoblast Differentiation: GSK-J1 inhibits the differentiation and mineralization of osteoblasts, revealing the role of H3K27 demethylases in bone formation. []
Epithelial-Mesenchymal Transition (EMT): GSK-J1 inhibits TGFβ1-induced collagen expression in epithelial cells, indicating the involvement of histone demethylation in EMT, a process implicated in various diseases. []
Related Compounds
GSK-J4
Compound Description: GSK-J4 is a potent and selective inhibitor of histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A) [, ]. It acts as a prodrug that is rapidly metabolized in vivo to its active form, GSK-J1 []. GSK-J4 has shown promising anti-tumor activities in preclinical models of various cancers, including leukemia, lymphoma, neuroblastoma, prostate cancer, gastric cancer, and DIPG [].
EPZ005687
Compound Description: EPZ005687 is a highly selective inhibitor of the histone methyltransferase EZH2 []. It effectively inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the repression of gene expression []. EPZ005687 has demonstrated promising results in preclinical studies for its potential use in cancer treatment.
Relevance: EPZ005687 acts on the opposing enzymatic activity to GSK-J1. While GSK-J1 inhibits the removal of methyl groups from H3K27me3 by targeting histone demethylases [, ], EPZ005687 blocks the addition of these methyl groups by inhibiting the histone methyltransferase EZH2 []. This contrasting mechanism highlights the importance of maintaining a balanced H3K27me3 level for proper cellular function.
3-Deazaneplanocin A (DZNep)
Compound Description: DZNep is a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in regulating cellular methylation processes []. It indirectly inhibits histone methylation by interfering with the availability of S-adenosyl methionine, a crucial methyl donor required for histone methyltransferase activity.
Relevance: Although DZNep does not directly target histone demethylases like GSK-J1, it impacts histone methylation through a different mechanism []. By inhibiting S-adenosylhomocysteine hydrolase, DZNep reduces the availability of S-adenosyl methionine, ultimately influencing the activity of histone methyltransferases and thus the balance of histone methylation [].
JQ1+
Compound Description: JQ1+ is a potent and selective inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are epigenetic readers that recognize and bind to acetylated lysine residues on histones [, ]. By inhibiting BET proteins, JQ1+ disrupts the assembly of transcriptional complexes and modulates gene expression.
Relevance: While both JQ1+ and GSK-J1 target epigenetic mechanisms, they act on different stages of epigenetic regulation [, ]. GSK-J1 directly modulates histone methylation by inhibiting histone demethylases [, ], whereas JQ1+ disrupts downstream processes by inhibiting BET proteins that recognize acetylated histones, influencing gene transcription [, ].
LLY-507/ BAY-598
Compound Description: LLY-507 and BAY-598 are inhibitors of the histone methyltransferase SMYD2 []. Inhibition of SMYD2 disrupts histone methylation patterns and consequently affects gene expression.
Relevance: LLY-507 and BAY-598 target a different class of epigenetic writers compared to GSK-J1. While GSK-J1 inhibits the removal of methyl groups from histones by targeting histone demethylases [, ], LLY-507 and BAY-598 block the addition of methyl groups by inhibiting the histone methyltransferase SMYD2 []. This difference in target specificity highlights the diversity of epigenetic regulation.
UNC0638
Compound Description: UNC0638 is a selective inhibitor of the histone methyltransferase G9a []. It specifically targets G9a-mediated histone H3 lysine 9 dimethylation (H3K9me2), playing a role in gene silencing and heterochromatin formation.
Relevance: UNC0638 and GSK-J1 both target histone methylation but exhibit different specificities []. GSK-J1 focuses on histone demethylases, specifically JMJD3 and UTX, which regulate H3K27 methylation [, ]. In contrast, UNC0638 inhibits the histone methyltransferase G9a, specifically targeting H3K9 methylation []. This difference highlights the diverse roles of specific histone methylation marks in epigenetic regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro). GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.
GSK-554418A is a novel azaindole CB(2) agonists. GSK-554418A is used for the treatment of chronic pain. This compound was efficacious in the acute model and the chronic joint pain model.
GSK563 is a potent GVIA iPLA2 inhibitor (XI(50) 0.0000021, IC50 1 nM). GSK563 is 22 000 times more active against GVIA iPLA2 than GIVA cPLA2. It was found to reduce β-cell apoptosis induced by proinflammatory cytokines, raising the possibility that it can be beneficial in countering autoimmune diseases, such as type 1 diabetes.
GSK579289A is an inhibitor of polo-like kinase 1 (Plk1; IC50 = 2 nM). It is selective for Plk1 over Plk3 (IC50 = 630 nM). GSK579289A inhibits proliferation of HCT116 cells (IC50 = 11 nM). GSK579289A is a benzimidazole thiophene inhibitor.